molecular formula C10H19N3O3 B14378301 Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate CAS No. 90124-79-1

Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate

Cat. No.: B14378301
CAS No.: 90124-79-1
M. Wt: 229.28 g/mol
InChI Key: HTMVBTWLOCFFBD-UHFFFAOYSA-N
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Description

Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is of interest due to its unique structure, which includes a hydrazinylidene group, making it a potential candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate typically involves the reaction of ethyl 6-bromoheptanoate with hydrazine hydrate, followed by the addition of a carbamoyl group. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature to moderate temperatures.

    Solvent: Common solvents used include ethanol or methanol.

    Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would be optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The hydrazinylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate exerts its effects involves interactions with various molecular targets. The hydrazinylidene group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active intermediates that participate in further reactions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl heptanoate: Similar ester structure but lacks the hydrazinylidene group.

    Ethyl 6-bromoheptanoate: Precursor in the synthesis of Ethyl 6-(2-carbamoylhydrazinylidene)heptanoate.

    Ethyl 6-hydroxyheptanoate: Similar structure with a hydroxyl group instead of a hydrazinylidene group.

Uniqueness

This compound is unique due to its hydrazinylidene group, which imparts distinct chemical reactivity and potential applications in various fields. This makes it a valuable compound for research and industrial purposes.

Properties

CAS No.

90124-79-1

Molecular Formula

C10H19N3O3

Molecular Weight

229.28 g/mol

IUPAC Name

ethyl 6-(carbamoylhydrazinylidene)heptanoate

InChI

InChI=1S/C10H19N3O3/c1-3-16-9(14)7-5-4-6-8(2)12-13-10(11)15/h3-7H2,1-2H3,(H3,11,13,15)

InChI Key

HTMVBTWLOCFFBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(=NNC(=O)N)C

Origin of Product

United States

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